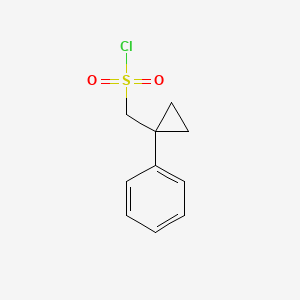

(1-Phenylcyclopropyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(1-phenylcyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEUDQLNJWAYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Phenylcyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a phenylcyclopropyl derivative. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Cycloadducts: Formed from reactions with alkenes and alkynes.

Scientific Research Applications

(1-Phenylcyclopropyl)methanesulfonyl chloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, which can result in changes in enzyme activity and gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (1-Phenylcyclopropyl)methanesulfonyl chloride with four analogous sulfonyl chlorides:

Research Findings

- Pharmaceutical Synthesis: this compound outperforms non-cyclopropane sulfonyl chlorides in yield (>85%) when synthesizing protease inhibitors, as the cyclopropane ring minimizes hydrolysis .

- Fluorinated Derivatives : The difluoroethyl analog shows 30% higher reactivity in SN2 reactions compared to the phenyl variant, attributed to fluorine’s inductive effects .

- Stability Trade-offs: Dimethylamino-substituted analogs degrade 50% faster under ambient conditions than phenyl-substituted derivatives, necessitating cold storage .

Biological Activity

(1-Phenylcyclopropyl)methanesulfonyl chloride, with the chemical formula C₉H₉ClO₂S, is a sulfonyl chloride compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through several methods, typically involving the reaction of phenylcyclopropane with methanesulfonyl chloride. This compound is characterized by its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols to form sulfonamide derivatives.

Key Properties:

- Molecular Weight: 202.68 g/mol

- Boiling Point: Approximately 53-55 °C

- Density: 1.474 g/cm³

- Toxicity: LD50 (oral, rat) ranges from 205 to 317 mg/kg, indicating significant toxicity upon exposure .

The biological activity of this compound primarily involves its role as an electrophile. It interacts with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This interaction can affect enzyme activities and signal transduction pathways.

Mechanistic Insights:

- Nucleophilic Attack: The compound forms covalent bonds with amino groups on proteins and nucleic acids, potentially leading to changes in enzyme activity and gene expression.

- Reactivity with Biomolecules: It can modify biomolecules to study enzyme mechanisms and protein interactions.

Medicinal Chemistry

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules makes it a valuable tool in drug development.

Potential Therapeutic Applications:

- Development of inhibitors targeting specific enzymes.

- Exploration of its effects on cellular processes related to disease pathways.

Case Studies

- Enzyme Inhibition Studies:

- Protein Modification:

Toxicological Profile

The compound is classified as highly toxic and corrosive. Exposure can lead to severe health effects, including respiratory issues and skin irritation. Safety protocols must be adhered to when handling this compound in laboratory settings.

Toxicity Summary:

- Corrosive Effects: Can cause severe skin burns upon contact.

- Inhalation Risks: Breathing in vapors may lead to respiratory distress and other systemic effects .

Research Findings Table

Q & A

Q. What are the key physicochemical properties of (1-Phenylcyclopropyl)methanesulfonyl chloride relevant to experimental design?

The compound’s physicochemical properties, inferred from structurally related sulfonyl chlorides (e.g., methanesulfonyl chloride derivatives), include:

- Molecular weight : ~215.99 g/mol (exact value for analogs) .

- Hydrogen bond acceptors : 5 .

- Rotatable bonds : 3 .

- Topological polar surface area : ~85 Ų . These properties influence solubility, reactivity, and stability. For example, the polar surface area suggests moderate solubility in aprotic solvents like dichloromethane, while the rotatable bonds indicate conformational flexibility during reactions.

Q. What safety precautions are critical when handling this compound?

Based on sulfonyl chloride analogs:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and a lab coat. Use an organic vapor respirator if ventilation is insufficient .

- Handling : Avoid inhalation (use fume hoods), skin contact, and exposure to moisture. Store in glass containers at room temperature, away from oxidizers .

- Emergency response : For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?

- Methodology :

Cross-validate using NMR (e.g., ¹H/¹³C for cyclopropane ring protons and sulfonyl group signals) and IR (S=O stretching ~1350 cm⁻¹).

Compare with NIST reference spectra for structurally related sulfonyl chlorides .

Use mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Example : Discrepancies in ¹H NMR chemical shifts may arise from cyclopropane ring strain; DFT calculations can model electronic effects .

Q. What experimental strategies minimize decomposition of this compound during reactions?

- Design considerations :

- Conduct reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere) to prevent hydrolysis .

- Avoid temperatures >40°C, as thermal decomposition releases SOₓ and halogenated byproducts .

- Use scavengers (e.g., molecular sieves) to trap residual moisture .

Q. How should researchers analyze and address unexpected byproducts in reactions involving this compound?

- Analytical workflow :

TLC/HPLC : Monitor reaction progress for intermediate/byproduct formation.

GC-MS/LC-MS : Identify volatile or polar byproducts (e.g., sulfonic acids from hydrolysis) .

X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .

- Example : Detection of phenylcyclopropane derivatives may indicate competing elimination pathways; optimize stoichiometry and base strength to favor sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.